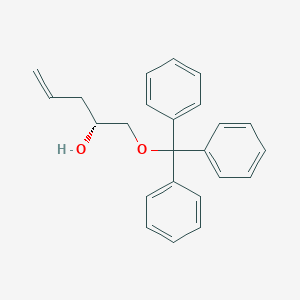
(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol is an organic compound that belongs to the class of alcohols It features a triphenylmethoxy group attached to a pent-4-en-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pent-4-en-2-ol and triphenylmethanol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) to deprotonate the alcohol group, followed by the addition of triphenylmethanol to form the ether linkage.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form a saturated alcohol.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted ethers or alcohols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-1-(Triphenylmethoxy)pent-4-en-2-ol depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors in biological systems, modulating their activity.
類似化合物との比較
Similar Compounds
(2R)-1-(Triphenylmethoxy)but-4-en-2-ol: Similar structure with a shorter carbon chain.
(2R)-1-(Triphenylmethoxy)hex-4-en-2-ol: Similar structure with a longer carbon chain.
(2R)-1-(Triphenylmethoxy)pent-4-en-3-ol: Similar structure with the hydroxyl group at a different position.
Uniqueness
(2R)-1-(Triphenylmethoxy)pent-4-en-2-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
203454-71-1 |
|---|---|
分子式 |
C24H24O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
(2R)-1-trityloxypent-4-en-2-ol |
InChI |
InChI=1S/C24H24O2/c1-2-12-23(25)19-26-24(20-13-6-3-7-14-20,21-15-8-4-9-16-21)22-17-10-5-11-18-22/h2-11,13-18,23,25H,1,12,19H2/t23-/m1/s1 |
InChIキー |
KDYRNYXQEPYCTD-HSZRJFAPSA-N |
異性体SMILES |
C=CC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
正規SMILES |
C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


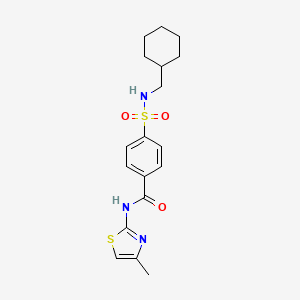
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
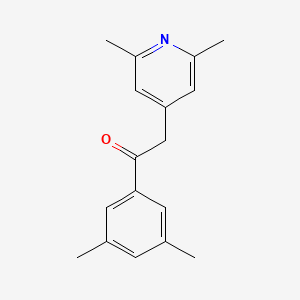
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)
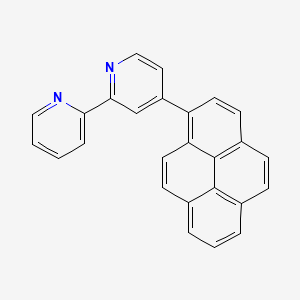
![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)
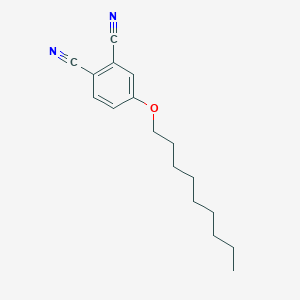
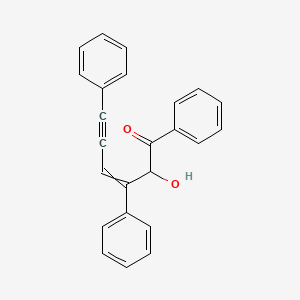
![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
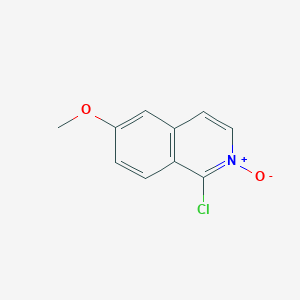
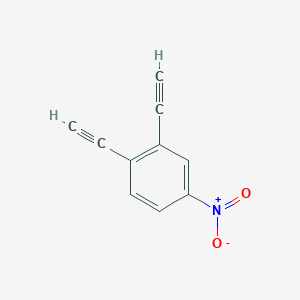
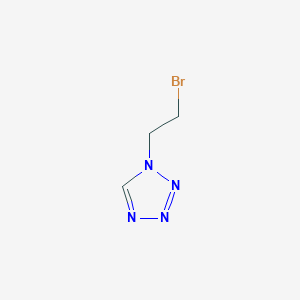
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
